(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
CAS No.: 109527-45-9
Cat. No.: VC3850674
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109527-45-9 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1 |
| Standard InChI Key | CTYOSJAXQPHWCK-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)([C@H]1CCCC[C@@H]1O)C2=CC=CC=C2 |
| SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol features a cyclohexanol backbone substituted at the C2 position by a 1-methyl-1-phenylethyl group. The trans configuration between the hydroxyl group (C1) and the bulky substituent (C2) creates a rigid chiral environment, as confirmed by its IUPAC name (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O | |
| Molecular Weight | 218.33 g/mol | |
| Density | 1.026 g/mL at 25°C | |
| Boiling Point | 300°C | |
| Refractive Index (n²⁰/D) | 1.541 | |
| Optical Rotation | +55° to +61° (C=1 in Methanol) |
The stereochemistry is defined by the (1S,2R) configuration, with the hydroxyl group and 1-methyl-1-phenylethyl substituent occupying equatorial positions to minimize steric strain . This spatial arrangement enhances its utility in asymmetric induction by providing a well-defined chiral pocket .
Synthesis and Manufacturing
Industrial Production Considerations
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Purity Specifications: ≥95% chemical purity, with enantiomeric excess (ee) ≥98% for catalytic applications .
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Storage: Stable under inert gas at -20°C, with degradation observed upon prolonged exposure to light or moisture .
Applications in Asymmetric Synthesis
Chiral Auxiliary Performance
The compound’s bulky tert-phenylethyl group enables superior stereocontrol compared to traditional auxiliaries:
| Reaction Type | Enantiomeric Excess (ee) | Comparative Auxiliary |
|---|---|---|
| Aldol Condensation | 92% | Menthol (85%) |
| Diels-Alder Cycloaddition | 88% | 8-Phenylmenthol (82%) |
| Epoxidation | 95% | Chiral Oxazaborolidine (90%) |
Data aggregated from demonstrate its efficacy in inducing axial chirality, particularly in reactions requiring hindered transition states.
Future Research Directions
Synthetic Optimization
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Continuous Flow Chemistry: Microreactor systems to enhance Grignard reaction efficiency and reduce racemization.
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Biocatalytic Routes: Engineered ketoreductases for enantioselective cyclohexanol functionalization.
Expanded Applications
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